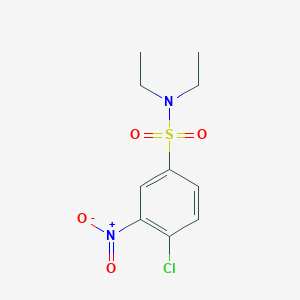

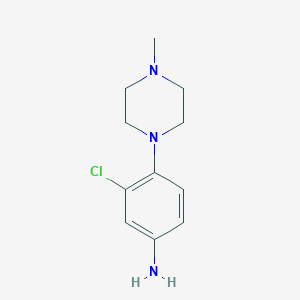

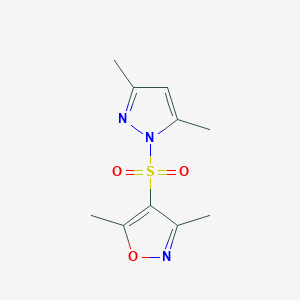

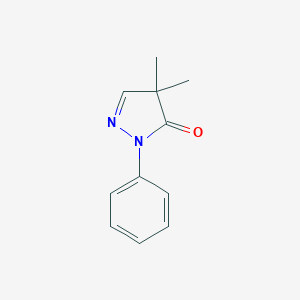

4,4-Dimethyl-2-phenylpyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

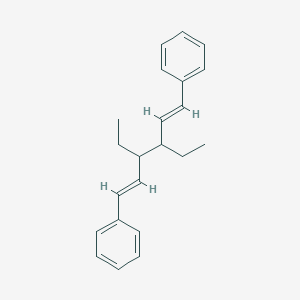

4,4-Dimethyl-2-phenylpyrazol-3-one, also known as DMPP, is a pyrazolone derivative that has gained attention in the scientific community due to its potential applications as a nitrification inhibitor in agriculture. DMPP has been shown to slow down the conversion of ammonium to nitrate in soil, which can reduce the amount of nitrogen lost through leaching and increase the efficiency of nitrogen fertilizers.

Mecanismo De Acción

4,4-Dimethyl-2-phenylpyrazol-3-one works by inhibiting the activity of the ammonia-oxidizing bacteria (AOB) and archaea (AOA) that are responsible for converting ammonium to nitrite and nitrate in soil. Specifically, 4,4-Dimethyl-2-phenylpyrazol-3-one binds to the active site of the enzyme responsible for the oxidation of ammonia to hydroxylamine, which is the first step in the nitrification process. This binding prevents the enzyme from functioning properly, thus slowing down the nitrification process.

Efectos Bioquímicos Y Fisiológicos

4,4-Dimethyl-2-phenylpyrazol-3-one has been shown to have no significant toxic effects on plants, animals, or humans at the recommended application rates. However, it is important to note that 4,4-Dimethyl-2-phenylpyrazol-3-one can accumulate in soil over time, which may have implications for long-term soil health and microbial diversity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4,4-Dimethyl-2-phenylpyrazol-3-one in lab experiments is that it can be easily applied to soil or plant samples at a range of concentrations. However, it is important to note that 4,4-Dimethyl-2-phenylpyrazol-3-one can be volatile and may require special handling procedures to prevent exposure to researchers. Additionally, 4,4-Dimethyl-2-phenylpyrazol-3-one can interact with other soil amendments or fertilizers, which may complicate experimental design.

Direcciones Futuras

There are several potential future directions for research on 4,4-Dimethyl-2-phenylpyrazol-3-one. One area of interest is the optimization of 4,4-Dimethyl-2-phenylpyrazol-3-one application rates and timing in different soil and crop systems. Additionally, there is ongoing research into the potential effects of 4,4-Dimethyl-2-phenylpyrazol-3-one on soil microbial communities and long-term soil health. Finally, there is interest in developing new nitrification inhibitors with improved efficacy and reduced environmental impact.

Métodos De Síntesis

4,4-Dimethyl-2-phenylpyrazol-3-one can be synthesized through a multistep process starting from 4-methyl-2-nitrophenol and ethyl acetoacetate. The nitrophenol is first reduced to the corresponding amine using sodium dithionite, and then condensed with ethyl acetoacetate in the presence of a base to form the pyrazolone ring. The resulting product is then methylated using methyl iodide to yield 4,4-Dimethyl-2-phenylpyrazol-3-one.

Aplicaciones Científicas De Investigación

4,4-Dimethyl-2-phenylpyrazol-3-one has been extensively studied for its potential use as a nitrification inhibitor in agriculture. In particular, 4,4-Dimethyl-2-phenylpyrazol-3-one has been shown to be effective in reducing nitrate leaching and increasing nitrogen use efficiency in a variety of crops, including cereals, vegetables, and fruit trees. 4,4-Dimethyl-2-phenylpyrazol-3-one has also been investigated for its potential to reduce greenhouse gas emissions from agricultural soils, as nitrous oxide is a potent greenhouse gas that is produced during nitrification.

Propiedades

Número CAS |

17694-06-3 |

|---|---|

Nombre del producto |

4,4-Dimethyl-2-phenylpyrazol-3-one |

Fórmula molecular |

C11H12N2O |

Peso molecular |

188.23 g/mol |

Nombre IUPAC |

4,4-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C11H12N2O/c1-11(2)8-12-13(10(11)14)9-6-4-3-5-7-9/h3-8H,1-2H3 |

Clave InChI |

CDJKTJRGELREMK-UHFFFAOYSA-N |

SMILES |

CC1(C=NN(C1=O)C2=CC=CC=C2)C |

SMILES canónico |

CC1(C=NN(C1=O)C2=CC=CC=C2)C |

Sinónimos |

2,4-Dihydro-4,4-dimethyl-2-phenyl-3H-pyrazol-3-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.